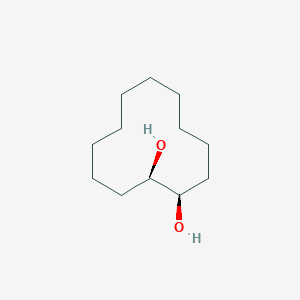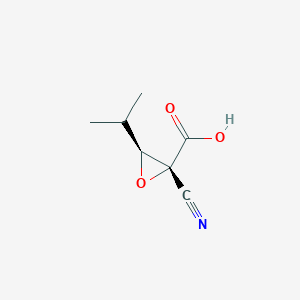
Oxiranecarboxylic acid, 2-cyano-3-(1-methylethyl)-, trans-(9CI)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Oxiranecarboxylic acid, 2-cyano-3-(1-methylethyl)-, trans-(9CI) is a chemical compound with the molecular formula C7H9NO3. It is also known as trans-2-cyano-3-isopropylacrylic acid or trans-2-cyano-3-(1-methylethyl)acrylic acid. This compound is a member of the oxirane carboxylic acid family and has been the subject of much scientific research due to its potential applications in various fields. In
Wirkmechanismus
The mechanism of action of oxiranecarboxylic acid, 2-cyano-3-(1-methylethyl)-, trans-(9CI) is not fully understood. However, it is thought to work by inhibiting certain enzymes involved in the growth and proliferation of cancer cells. It may also work by reducing inflammation in the body.
Biochemical and Physiological Effects
Oxiranecarboxylic acid, 2-cyano-3-(1-methylethyl)-, trans-(9CI) has been shown to have a number of biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the growth of cancer cells. It has also been shown to reduce inflammation in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using oxiranecarboxylic acid, 2-cyano-3-(1-methylethyl)-, trans-(9CI) in lab experiments is its potential as a new drug candidate. This compound has shown promising results in preclinical studies and may be useful in the treatment of cancer and other diseases.
One limitation of using this compound in lab experiments is its potential toxicity. Further studies are needed to determine the safety and efficacy of this compound before it can be used in clinical trials.
Zukünftige Richtungen
There are many potential future directions for research on oxiranecarboxylic acid, 2-cyano-3-(1-methylethyl)-, trans-(9CI). One area of research could be in the development of new drugs based on this compound. Further studies are needed to determine its safety and efficacy in humans.
Another area of research could be in the synthesis of new polymeric materials using this compound as a monomer. These materials could have potential applications in areas such as drug delivery, tissue engineering, and coatings.
Overall, oxiranecarboxylic acid, 2-cyano-3-(1-methylethyl)-, trans-(9CI) is a compound with many potential applications in various fields. Further research is needed to fully understand its mechanism of action and potential uses.
Synthesemethoden
Oxiranecarboxylic acid, 2-cyano-3-(1-methylethyl)-, trans-(9CI) can be synthesized through a variety of methods. One common method is through the reaction of isopropyl cyanoacetate with acryloyl chloride in the presence of a base such as triethylamine. The resulting product can then be hydrolyzed to yield oxiranecarboxylic acid, 2-cyano-3-(1-methylethyl)-, trans-(9CI).
Wissenschaftliche Forschungsanwendungen
Oxiranecarboxylic acid, 2-cyano-3-(1-methylethyl)-, trans-(9CI) has been the subject of much scientific research due to its potential applications in various fields. One area of research has been in the development of new drugs. This compound has been shown to have antitumor activity and may be useful in the treatment of cancer. It has also been studied for its potential as an anti-inflammatory agent.
Another area of research has been in the field of polymer chemistry. Oxiranecarboxylic acid, 2-cyano-3-(1-methylethyl)-, trans-(9CI) can be used as a monomer in the synthesis of polymeric materials. These materials have potential applications in areas such as drug delivery, tissue engineering, and coatings.
Eigenschaften
CAS-Nummer |
113966-59-9 |
|---|---|
Produktname |
Oxiranecarboxylic acid, 2-cyano-3-(1-methylethyl)-, trans-(9CI) |
Molekularformel |
C7H9NO3 |
Molekulargewicht |
155.15 g/mol |
IUPAC-Name |
(2R,3S)-2-cyano-3-propan-2-yloxirane-2-carboxylic acid |
InChI |
InChI=1S/C7H9NO3/c1-4(2)5-7(3-8,11-5)6(9)10/h4-5H,1-2H3,(H,9,10)/t5-,7+/m0/s1 |
InChI-Schlüssel |
BHJYCNGGHQNYBZ-CAHLUQPWSA-N |
Isomerische SMILES |
CC(C)[C@H]1[C@](O1)(C#N)C(=O)O |
SMILES |
CC(C)C1C(O1)(C#N)C(=O)O |
Kanonische SMILES |
CC(C)C1C(O1)(C#N)C(=O)O |
Synonyme |
Oxiranecarboxylic acid, 2-cyano-3-(1-methylethyl)-, trans- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



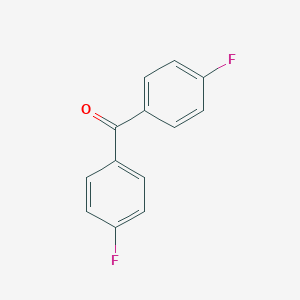

![Silanamine,N-[(4-bromophenyl)methylene]-1,1,1-trimethyl-](/img/structure/B49675.png)
![1-(2-Thioxo-2,3-dihydrobenzo[d]thiazol-5-yl)ethanone](/img/structure/B49677.png)
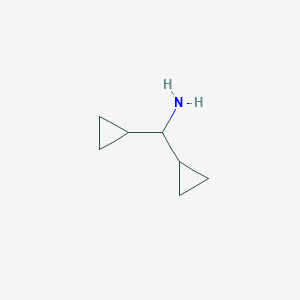
![[2-(2-Thioxo-4-oxothiazolidine-5-ylidenemethyl)-4-methoxyphenoxy]acetic acid](/img/structure/B49679.png)
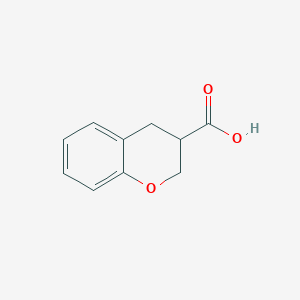
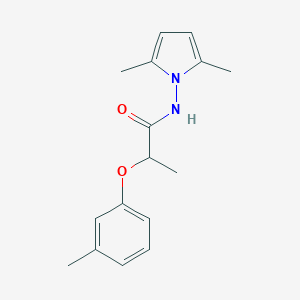
![6-[(E)-4-(2,6,6-trimethylcyclohexen-1-yl)but-3-en-1-ynyl]pyridine-3-carboxylic acid](/img/structure/B49687.png)
![(1R,5Z)-5-[(2E)-2-[(1R,7aR)-7a-methyl-1-[(2R)-7,7,7-trifluoro-4,6-dihydroxy-6-(trifluoromethyl)heptan-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B49692.png)

![[(8S,13S,14S,17S)-3-acetyloxy-13-methyl-6,7,8,12,14,15,16,17-octahydrocyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B49698.png)
![Imidazo[1,5-a]pyridine-1-sulfonamide](/img/structure/B49703.png)
